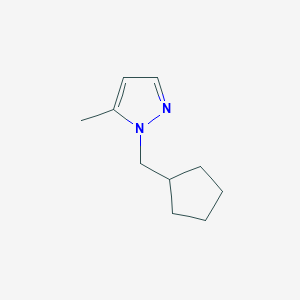![molecular formula C19H17N3O2S B8698291 1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline CAS No. 113914-59-3](/img/structure/B8698291.png)
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline is a complex organic compound that combines the structural features of benzimidazole and isoquinoline. Benzimidazole is a well-known heterocyclic compound with significant biological activity, while isoquinoline is a fundamental structure in many alkaloids. The combination of these two moieties in a single molecule offers potential for diverse biological and chemical applications.
Vorbereitungsmethoden
The synthesis of 1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline typically involves multiple steps:
Synthesis of Benzimidazole Derivative: The benzimidazole moiety can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents.
Formation of Sulfanyl Linkage: The benzimidazole derivative is then reacted with a suitable thiol compound to introduce the sulfanyl group.
Coupling with Isoquinoline: The final step involves coupling the benzimidazole-sulfanyl intermediate with 6,7-dimethoxyisoquinoline under appropriate conditions, such as using a base in an organic solvent.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Analyse Chemischer Reaktionen
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline can undergo various chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which 1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline exerts its effects is primarily through interaction with biological macromolecules:
Vergleich Mit ähnlichen Verbindungen
1-(((1H-Benzo[d]imidazol-2-yl)thio)methyl)-6,7-dimethoxyisoquinoline can be compared with other similar compounds:
Benzimidazole Derivatives: Compounds like 2-[(1H-Benzimidazol-2-yl)sulfanyl]benzoic acid share the benzimidazole core but differ in their additional functional groups.
Isoquinoline Derivatives: Compounds such as 6,7-dimethoxy-1-methylisoquinoline have similar isoquinoline structures but lack the benzimidazole moiety.
The uniqueness of this compound lies in its combined structural features, offering a broader range of applications and interactions.
Eigenschaften
CAS-Nummer |
113914-59-3 |
|---|---|
Molekularformel |
C19H17N3O2S |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-(1H-benzimidazol-2-ylsulfanylmethyl)-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C19H17N3O2S/c1-23-17-9-12-7-8-20-16(13(12)10-18(17)24-2)11-25-19-21-14-5-3-4-6-15(14)22-19/h3-10H,11H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
CCOPBKXWOOYCRK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CSC3=NC4=CC=CC=C4N3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)


![ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B8698244.png)










